

# Spectroscopic Analysis of 4-Methylbenzoyl Chloride: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Methylbenzoyl chloride

Cat. No.: B148629

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This guide provides a comprehensive overview of the spectral data for **4-Methylbenzoyl chloride** (p-Toluoyl chloride), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The document details its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Experimental protocols for these techniques are also provided for researchers in drug development and related scientific fields.

## Chemical Structure and Properties

- IUPAC Name: **4-Methylbenzoyl chloride**[\[1\]](#)
- Synonyms: p-Toluoyl chloride, 4-Toluoyl chloride, p-Methylbenzoyl chloride[\[1\]](#)[\[2\]](#)
- CAS Number: 874-60-2[\[1\]](#)
- Molecular Formula:  $\text{C}_8\text{H}_7\text{ClO}$ [\[1\]](#)
- Molecular Weight: 154.59 g/mol [\[1\]](#)
- Appearance: Clear colorless to slightly brownish liquid[\[2\]](#)[\[3\]](#)
- Properties: Moisture sensitive, reacts with water and alcohol.[\[2\]](#)

## Spectroscopic Data

The following sections present the key spectral data for **4-Methylbenzoyl chloride**, organized for clarity and comparative analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.95	Doublet	2H	Aromatic H (ortho to -COCl)
7.30	Doublet	2H	Aromatic H (meta to -COCl)
2.45	Singlet	3H	Methyl (-CH <sub>3</sub> ) H

Solvent: CDCl<sub>3</sub>

### <sup>13</sup>C NMR Spectral Data

Chemical Shift (ppm)	Assignment
168.5	Carbonyl C (C=O)
146.0	Aromatic C (para to -COCl)
131.5	Aromatic C-H (ortho to -COCl)
129.5	Aromatic C-H (meta to -COCl)
128.0	Aromatic C (ipso to -COCl)
21.8	Methyl C (-CH <sub>3</sub> )

Solvent: CDCl<sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Methylbenzoyl chloride** was obtained using the neat technique in a capillary cell.[\[1\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2950	Weak	Aliphatic C-H stretch
~1770	Strong	C=O stretch (acid chloride)
~1600, ~1500	Medium	Aromatic C=C stretch
~1200	Strong	C-O stretch
~850	Strong	C-H out-of-plane bend (p-disubstituted)
~750	Strong	C-Cl stretch

## Mass Spectrometry (MS)

The mass spectrum was obtained by electron ionization (EI).

m/z	Relative Intensity	Assignment
154	Moderate	[M] <sup>+</sup> (Molecular ion)
119	High	[M-Cl] <sup>+</sup> (Base Peak) <a href="#">[1]</a>
91	High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion) <a href="#">[1]</a>
65	Medium	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup> <a href="#">[1]</a>

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra of **4-Methylbenzoyl chloride**.

#### Materials:

- **4-Methylbenzoyl chloride** (5-25 mg for  $^1\text{H}$ , 20-50 mg for  $^{13}\text{C}$ )[4][5]
- Deuterated chloroform ( $\text{CDCl}_3$ )
- Tetramethylsilane (TMS) as an internal standard[6]
- NMR tube (5 mm diameter)[4]
- Pasteur pipette
- Glass wool

#### Procedure:

- **Sample Preparation:** Accurately weigh the required amount of **4-Methylbenzoyl chloride** and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform containing TMS in a clean, dry vial.[4]
- **Filtration:** Place a small plug of glass wool into a Pasteur pipette and filter the solution directly into the NMR tube to remove any particulate matter.
- **Sample Insertion:** Carefully wipe the outside of the NMR tube and place it in a spinner turbine. Adjust the depth using a gauge and insert it into the NMR spectrometer.
- **Instrument Setup:**
  - Lock the spectrometer onto the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity and resolution.
  - Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).[4]
- **Data Acquisition:**
  - For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

- For  $^{13}\text{C}$  NMR, a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the peaks in the  $^1\text{H}$  spectrum.

## Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid **4-Methylbenzoyl chloride**.

Materials:

- **4-Methylbenzoyl chloride** (1-2 drops)
- FTIR spectrometer
- Salt plates (e.g., NaCl or KBr)
- Dry, IR-transparent solvent (e.g., acetone or methylene chloride) for cleaning<sup>[7]</sup>

Procedure:

- Sample Preparation (Neat Liquid):
  - Ensure the salt plates are clean and dry. If necessary, clean them with a dry solvent and handle them by the edges to avoid moisture from fingers.
  - Place one to two drops of **4-Methylbenzoyl chloride** directly onto the surface of one salt plate.<sup>[8]</sup>
  - Carefully place the second salt plate on top, creating a thin liquid film sandwiched between the plates.<sup>[8]</sup>
- Data Acquisition:
  - Place the "sandwich" in the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty beam path.

- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
- Cleaning: After the measurement, disassemble the salt plates, clean them thoroughly with a dry solvent, and return them to a desiccator for storage.[7]

## Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation pattern of **4-Methylbenzoyl chloride**.

Materials:

- **4-Methylbenzoyl chloride**
- Mass spectrometer with an electron ionization (EI) source[9][10]

Procedure:

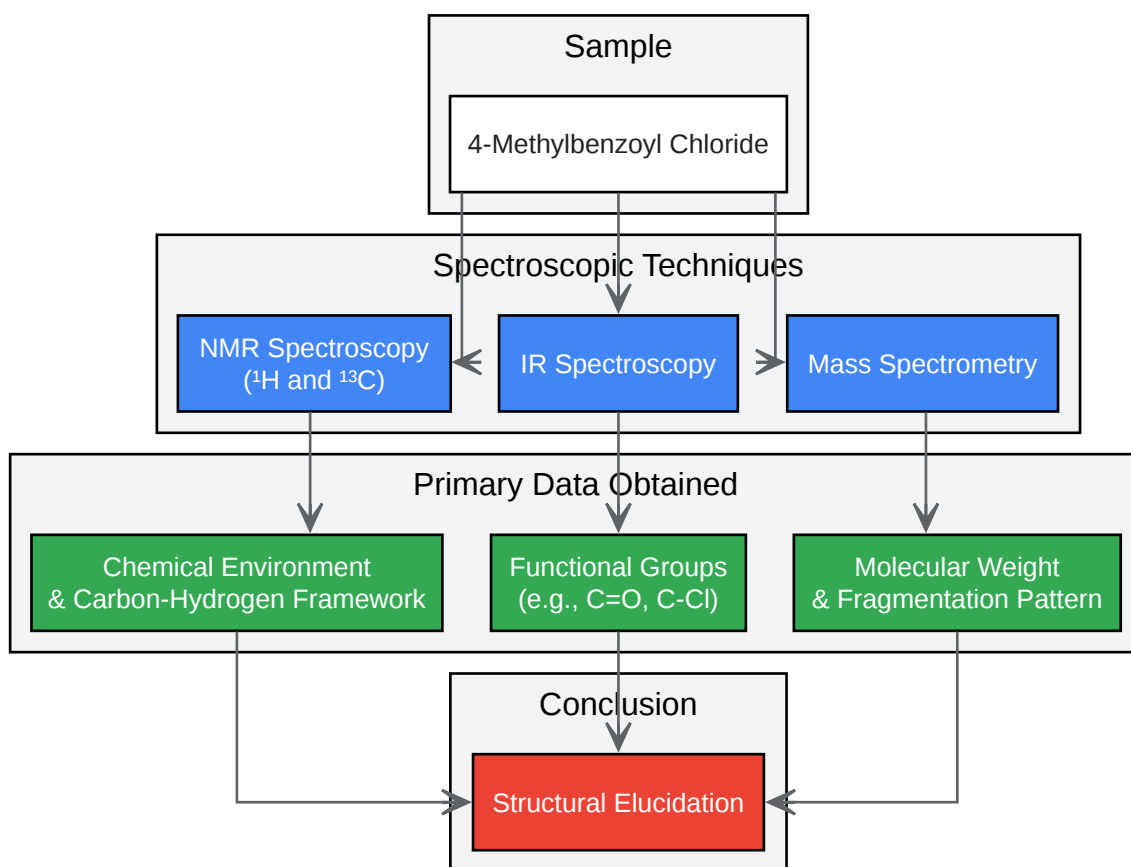
- Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For a volatile liquid like **4-Methylbenzoyl chloride**, this is typically done via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.[9] The sample is vaporized in a high vacuum environment.[9]
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[10][11] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ( $[M]^+$ ), which is also a radical cation.[10]
- Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged and neutral pieces.[9]
- Mass Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated by an electric field and then deflected by a magnetic field.[10] The degree of deflection is dependent on the mass-to-charge ( $m/z$ ) ratio of each ion.[10]
- Detection: A detector records the abundance of ions at each  $m/z$  value. The resulting data is plotted as a mass spectrum, with  $m/z$  on the x-axis and relative abundance on the y-axis.

The most abundant ion is designated as the base peak with an intensity of 100%.<sup>[12]</sup>

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like **4-Methylbenzoyl chloride** using the spectroscopic techniques discussed.

Spectroscopic Analysis Workflow for 4-Methylbenzoyl Chloride



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Caption: Workflow for structural analysis of **4-Methylbenzoyl chloride**.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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